An In-depth Technical Guide to Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate, a fluorinated α-amino acid ester of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document synthesizes established chemical principles and data from structurally related compounds to present a robust framework for its synthesis, characterization, and potential applications.
Introduction: The Significance of Fluorinated Amino Acids
The strategic incorporation of fluorine into amino acids has become a powerful tool in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of peptides and small molecule drugs. The trifluoromethyl group (CF₃) is often considered a bioisostere of the isopropyl group, offering similar steric bulk but with vastly different electronic properties. This can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate, as a non-canonical amino acid building block, therefore represents a valuable synthon for the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate features a central chiral carbon atom bonded to an amino group, a 4-(trifluoromethyl)phenyl group, an ethyl ester, and a hydrogen atom.
Figure 1: Chemical structure of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₂F₃NO₂ | - |
| Molecular Weight | 247.21 g/mol | - |
| Appearance | Colorless to light yellow oil or solid | Analogy to similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) | General solubility of amino acid esters |
| pKa (amine) | ~7-8 (predicted) | Analogy to phenylglycine esters |
| LogP | ~2.5-3.5 (predicted) | Computational prediction |
Proposed Synthesis: A Modified Strecker Approach
Given the structure of the target molecule, a modified Strecker synthesis is a highly plausible and efficient route. This multicomponent reaction involves the condensation of an aldehyde with an amine and a cyanide source, followed by hydrolysis and esterification.[2][3][4]
Figure 2: Proposed workflow for the synthesis of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate via a modified Strecker reaction.
Experimental Protocol: A Self-Validating System
Part 1: Synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile (α-Aminonitrile Intermediate)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-(trifluoromethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as methanol or ethanol.
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Amine and Cyanide Addition: Add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of potassium cyanide (1.2 eq) in water. The order of addition is crucial for safety and to favor the desired reaction pathway.
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Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up: Upon completion, extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Part 2: Hydrolysis to 4-(Trifluoromethyl)phenylglycine
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Hydrolysis: The crude α-aminonitrile is subjected to acidic or basic hydrolysis. For acidic hydrolysis, reflux the aminonitrile in a concentrated aqueous acid solution (e.g., 6M HCl).
-
Isolation: After complete hydrolysis (monitored by TLC or LC-MS), cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.
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Purification: Filter the solid, wash with cold water and then a small amount of a water-miscible organic solvent like ethanol, and dry under vacuum to obtain 4-(trifluoromethyl)phenylglycine.
Part 3: Esterification to Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate
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Esterification: Suspend the 4-(trifluoromethyl)phenylglycine in anhydrous ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) or a strong acid catalyst like sulfuric acid.
-
Reaction: Allow the reaction to warm to room temperature and then reflux until the starting amino acid is fully consumed (monitored by TLC).
-
Work-up and Purification: Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the final product, Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate.
Structural Elucidation and Characterization: A Spectroscopic Guide
The following are the expected spectroscopic data for Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 7.5-7.8 ppm), characteristic of a para-substituted benzene ring. - α-Proton: A singlet or a broad singlet around δ 4.5-5.0 ppm. - Ethyl Group: A quartet around δ 4.1-4.3 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃). - Amine Protons: A broad singlet (exchangeable with D₂O) in the region of δ 1.5-3.0 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 170-175 ppm. - Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), including a quartet for the carbon bearing the CF₃ group due to C-F coupling. - CF₃ Carbon: A quartet around δ 124 ppm (J ≈ 270-280 Hz). - α-Carbon: A signal around δ 55-60 ppm. - Ethyl Group: Signals around δ 60-65 ppm (CH₂) and δ 13-15 ppm (CH₃). |
| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹. - C=O Stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.[5] - C-F Stretch: Strong absorptions in the region of 1100-1350 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 247. - Major Fragments: Loss of the ethyl ester group (-COOEt, m/z = 174), loss of the ethyl group (-CH₂CH₃, m/z = 218), and fragmentation of the phenyl ring. |
Potential Applications in Drug Discovery and Development
Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate is a valuable building block for a variety of applications in pharmaceutical research.
Figure 3: Potential applications of Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate in research and development.
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Peptide and Peptidomimetic Synthesis: Incorporation of this unnatural amino acid into peptide sequences can enhance their stability against enzymatic degradation and modulate their biological activity.[1]
-
Small Molecule Drug Discovery: The trifluoromethylphenylglycine scaffold can be used as a starting point for the synthesis of novel small molecules with potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
-
Asymmetric Synthesis: As a chiral building block, it can be used in the stereoselective synthesis of more complex molecules.
-
¹⁹F NMR Probes: The presence of the CF₃ group allows for the use of ¹⁹F NMR spectroscopy to study protein-ligand interactions and other biological processes.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate. While a specific Safety Data Sheet (SDS) is not available, the following guidelines are based on similar compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
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"IR Spectroscopy Tutorial: Esters," University of Calgary. Available: [Link]
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"Catalytic enantioselective synthesis of α-fluoro α-amino acid derivatives," ETH Zurich Research Collection. Available: [Link]
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"Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information," Royal Society of Chemistry. Available: [Link]
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